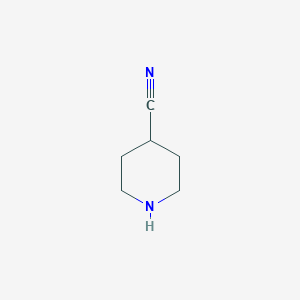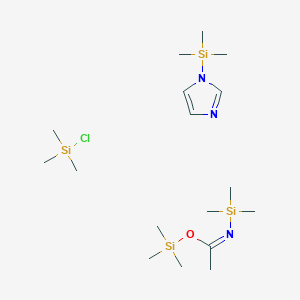
anti-Chrysenetriol epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite of chrysene, a well-known PAH, and is known for its significant biological activity, including mutagenic and carcinogenic properties .
準備方法
The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide typically involves the metabolic activation of chrysene by mammalian enzymes. This process includes several steps:
Hydroxylation: Chrysene undergoes hydroxylation to form 9-hydroxychrysene.
Diol Formation: Further hydroxylation leads to the formation of 9-hydroxychrysene-1,2-diol.
Epoxidation: The final step involves the epoxidation of 9-hydroxychrysene-1,2-diol to produce 9-Hydroxychrysene-1,2-diol-3,4-oxide.
化学反応の分析
9-Hydroxychrysene-1,2-diol-3,4-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
9-Hydroxychrysene-1,2-diol-3,4-oxide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of PAHs and their activation mechanisms.
Biology: Researchers use it to understand the biological effects of PAHs, including their mutagenic and carcinogenic properties.
Medicine: It is studied for its potential role in cancer development and as a model compound for developing anti-cancer drugs.
Industry: It is used in the development of materials that can detect or neutralize PAHs.
作用機序
The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide involves its activation by mammalian enzymes to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The hydroxyl group in the compound may resonance-stabilize the bay-region carbonium ion that results from the opening of the oxirane ring, enhancing its reactivity .
類似化合物との比較
9-Hydroxychrysene-1,2-diol-3,4-oxide is unique compared to other similar compounds due to its high chemical reactivity and biological activity. Similar compounds include:
Chrysene-1,2-diol-3,4-oxide: Less reactive and less mutagenic.
3-Hydroxybenzo[a]pyrene-7,8-diol-9,10-oxide: Another PAH metabolite with similar mutagenic properties but different structural features.
特性
CAS番号 |
104975-31-7 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |
InChI |
InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |
InChIキー |
PAPRUUIWEKWIAZ-VSZNYVQBSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
異性体SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |
正規SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
同義語 |
1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)










![5-bromo-N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide](/img/structure/B19748.png)

